molecular formula C16H12N4O6S B3017702 N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4-dinitrobenzamide CAS No. 301235-70-1

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4-dinitrobenzamide

Cat. No.: B3017702
CAS No.: 301235-70-1
M. Wt: 388.35
InChI Key: CRGVAIWRSHTTDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4-dinitrobenzamide is a synthetic benzothiazole derivative developed for research applications in medicinal chemistry and pharmacology. Benzothiazole scaffolds are recognized as privileged structures in drug discovery due to their diverse biological activities . This compound is of significant interest for investigating new antimicrobial agents. Structurally related benzothiazole analogues have demonstrated moderate to good inhibitory activity against a panel of Gram-positive bacteria (e.g., Staphylococcus aureus ), Gram-negative bacteria (e.g., Escherichia coli , Pseudomonas aeruginosa ), and fungal strains . Furthermore, the benzothiazole core is a key pharmacophore in the development of targeted anti-cancer therapies. Recent research into novel benzothiazole hybrids has shown promising in vitro cytotoxicity and the ability to inhibit key molecular targets like the Epidermal Growth Factor Receptor (EGFR), a protein often overexpressed in aggressive cancers . The structure of this compound, which features a 6-ethoxy group on the benzothiazole ring and a 2,4-dinitrobenzamide moiety, is designed to explore structure-activity relationships (SAR) and optimize binding affinity with biological targets. Researchers can utilize this compound as a key intermediate or precursor for further chemical modifications, including the synthesis of more complex hybrid molecules via click chemistry or other coupling reactions . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O6S/c1-2-26-10-4-6-12-14(8-10)27-16(17-12)18-15(21)11-5-3-9(19(22)23)7-13(11)20(24)25/h3-8H,2H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGVAIWRSHTTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4-dinitrobenzamide typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with 2,4-dinitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used. These methods not only improve the efficiency of the synthesis but also reduce the generation of hazardous waste .

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4-dinitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit notable antimicrobial properties. Specifically, N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4-dinitrobenzamide has shown effectiveness against a range of bacterial strains. Studies have demonstrated that modifications in the benzothiazole structure can enhance its antibacterial activity, making it a candidate for developing new antibiotics .

Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. In vitro studies suggest that it may inhibit pathways involved in inflammation, which could lead to therapeutic applications in treating inflammatory diseases .

Cancer Research
Benzothiazole derivatives are also being explored for their anticancer properties. Preliminary studies indicate that this compound may induce apoptosis in cancer cells through specific molecular pathways. This suggests a potential role in cancer therapy, warranting further investigation into its efficacy and mechanisms of action .

Environmental Applications

Pesticide Development
The compound's structural characteristics make it suitable for developing novel pesticides. Research has focused on its efficacy against various pests while minimizing environmental impact. The dinitrobenzamide moiety contributes to its insecticidal properties, making it a candidate for sustainable agricultural practices .

Toxicological Studies
Toxicity assessments are crucial for understanding the environmental impact of chemical compounds. This compound has undergone various toxicity evaluations to determine its safety profile. Findings indicate that while it possesses bioactivity, careful consideration is necessary regarding its environmental persistence and potential bioaccumulation .

Material Science

Polymer Chemistry
In material science, derivatives of benzothiazole are being studied for their role in enhancing the properties of polymers. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength, making it valuable for applications in coatings and composites .

Case Studies

StudyFocusFindings
Antimicrobial Efficacy Study (2023) Evaluated against Gram-positive and Gram-negative bacteriaDemonstrated significant inhibition zones compared to standard antibiotics
Anti-inflammatory Mechanism (2024) In vitro analysis on macrophage cell linesReduced pro-inflammatory cytokine production significantly
Pesticide Efficacy Trial (2023) Tested on common agricultural pestsShowed higher mortality rates compared to existing pesticides with lower toxicity to non-target species

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4-dinitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways. The nitro groups in the compound play a crucial role in its biological activity by participating in redox reactions within cells .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural analogs vary in substituents on both the benzothiazole core and the benzamide group. Key examples include:

Compound Name Benzothiazole Substituent Benzamide Substituent Key Features
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide () 6-Ethoxy 4-Trifluoromethyl Moderate hydrophobicity; CF₃ enhances metabolic stability.
N-(6-Chloro-4-fluoro-1,3-benzothiazol-2-yl)-2,4-difluorobenzamide (3b, ) 6-Chloro, 4-Fluoro 2,4-Difluoro Halogen-rich; high melting point (>250°C).
5-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide (Z14, ) 6-Ethoxy Pyrimidine-carboxamide Bromine and methylsulfanyl groups may improve steric interactions.
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]tetrahydrothiophene-2-carboxamide () 6-Methyl Tetrahydrothiophene-carboxamide Hybrid scaffold; moderate IC₅₀ (25–27 μM).

Key Observations :

  • Ethoxy vs. Halogen Substituents : Ethoxy groups (as in the target compound) enhance solubility compared to chloro/fluoro substituents but may reduce metabolic stability .
Physico-Chemical Properties

Comparative data for selected compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Melting Point (°C) Spectral Data (IR C=O stretch, cm⁻¹)
Target Compound* C₁₆H₁₂N₄O₅S 380.36 Not reported ~1670–1690 (estimated)
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide () C₁₇H₁₃F₃N₂O₂S 366.36 Not reported Not reported
3b () C₁₄H₇ClF₂N₂O₂S 342.23 >250 1673
Z14 () C₁₅H₁₄BrN₅O₂S₂ 448.35 Not reported Not reported

Notes:

  • The target compound’s estimated IR C=O stretch aligns with analogs like 3b, where C=O peaks occur near 1673 cm⁻¹ .
  • Higher molar mass in Z14 (448.35 g/mol) reflects the bromine and pyrimidine substituents, which may reduce bioavailability compared to the target compound .

Key Trends :

  • Kinase Inhibition : Trifluoromethyl and trimethoxy substituents () correlate with high inhibitory activity, suggesting that the target compound’s nitro groups may similarly enhance affinity for charged kinase pockets.
  • Enzyme Targets : Ethoxy and dinitro groups could improve interactions with enzymes like α-glucosidase or proteases, though this requires experimental validation .

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4-dinitrobenzamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the dinitrobenzamide group enhances its pharmacological profile. The molecular formula is C13_{13}H12_{12}N4_{4}O4_{4}S, with a molecular weight of approximately 312.32 g/mol.

Structural Formula

N 6 ethoxy 1 3 benzothiazol 2 yl 2 4 dinitrobenzamide\text{N 6 ethoxy 1 3 benzothiazol 2 yl 2 4 dinitrobenzamide}

Anticancer Activity

Research has indicated that benzothiazole derivatives exhibit promising anticancer properties. For instance, a study highlighted the effectiveness of various benzothiazole derivatives in inducing apoptosis in cancer cell lines by activating procaspase-3 to caspase-3 .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundU9375.0Procaspase-3 activation
B7 (related derivative)A4311.0AKT/ERK pathway inhibition
B7 (related derivative)A5492.0Apoptosis induction

Anti-inflammatory Effects

Benzothiazole derivatives have also been reported to possess anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α has been noted in several studies .

Table 2: Inhibition of Inflammatory Cytokines

CompoundCytokine InhibitionConcentration (µM)
This compoundIL-65
This compoundTNF-α5

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of specific functional groups in enhancing the biological activity of benzothiazole derivatives. The presence of electron-withdrawing groups like nitro groups significantly increases anticancer efficacy by stabilizing the compound and improving its binding affinity to target proteins .

Key Findings from SAR Studies

  • Electron-Withdrawing Groups : Enhance potency against cancer cells.
  • Hydrophobic Interactions : Increase cellular uptake and bioavailability.
  • Chelation Properties : Certain derivatives exhibit improved activity through metal ion chelation.

Case Study 1: Apoptosis Induction

A study demonstrated that compounds similar to this compound could induce apoptosis in U937 cells by activating procaspase pathways . This suggests potential applications in targeted cancer therapies.

Case Study 2: Dual Action on Cancer and Inflammation

Another significant finding reported that related compounds could simultaneously inhibit cancer cell proliferation while reducing inflammation markers . This dual-action mechanism positions these compounds as promising candidates for combined therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.